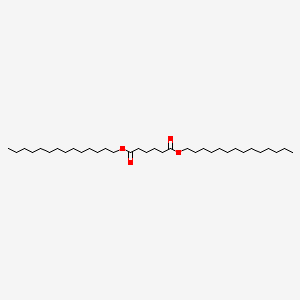
Ditetradecyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl adipate is an organic compound with the molecular formula C34H66O4. It is an ester derived from adipic acid and tetradecanol. This compound is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .
Méthodes De Préparation
Ditetradecyl adipate is typically synthesized through an esterification reaction. The process involves the reaction of adipic acid with tetradecanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants into the desired ester product . Industrial production methods often involve continuous esterification processes to achieve high yields and purity .
Analyse Des Réactions Chimiques
Ditetradecyl adipate primarily undergoes esterification and hydrolysis reactions. In esterification, adipic acid reacts with tetradecanol to form the ester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohol and acid under acidic or basic conditions. Common reagents used in these reactions include sulfuric acid as a catalyst for esterification and sodium hydroxide for hydrolysis . The major products formed from these reactions are tetradecanol and adipic acid .
Applications De Recherche Scientifique
Ditetradecyl adipate has several scientific research applications. In chemistry, it is used as a solvent and plasticizer. In biology and medicine, it is utilized in the formulation of biocompatible materials and drug delivery systems due to its non-toxic and biodegradable nature . In the cosmetics industry, it is valued for its emollient properties, providing a smooth and soft texture to skin care products . Additionally, it is being explored as a phase change material for thermal energy storage applications .
Mécanisme D'action
The mechanism of action of ditetradecyl adipate in cosmetic formulations involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. At the molecular level, it interacts with the lipid bilayer of the skin, improving its integrity and function . In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and absorption .
Comparaison Avec Des Composés Similaires
Ditetradecyl adipate can be compared with other similar compounds such as ditridecyl adipate and dioctadecyl adipate. While all these compounds are esters of adipic acid, they differ in the length of the alkyl chains attached to the ester group. Ditridecyl adipate has slightly shorter alkyl chains, while dioctadecyl adipate has longer chains. These differences in chain length affect their physical properties and applications. For instance, this compound is preferred in cosmetics for its balanced emollient properties, whereas dioctadecyl adipate may be used in applications requiring higher melting points .
Propriétés
Numéro CAS |
26720-19-4 |
|---|---|
Formule moléculaire |
C34H66O4 |
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
ditetradecyl hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-37-33(35)29-25-26-30-34(36)38-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
QZQPCVVMCYMSFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



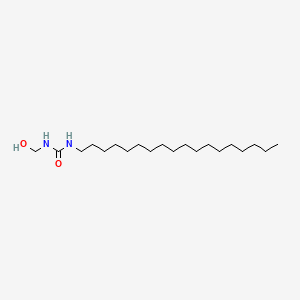

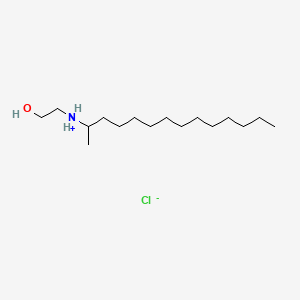
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
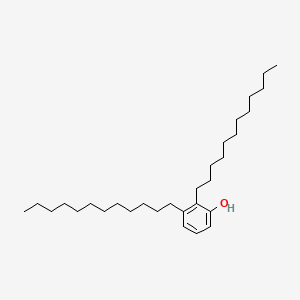

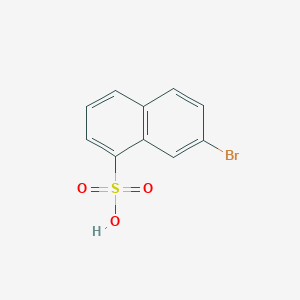
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
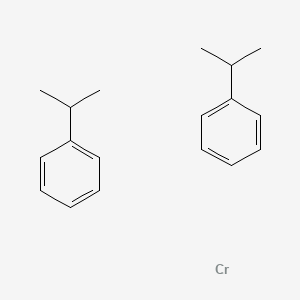
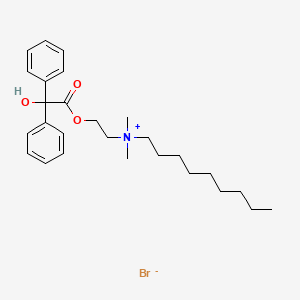
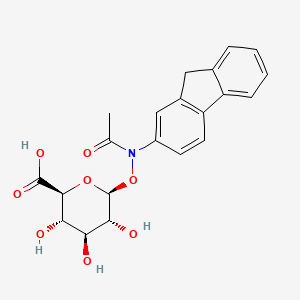
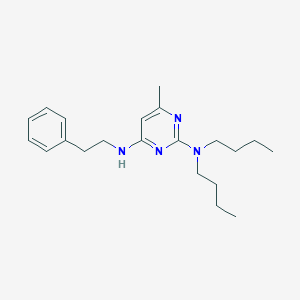
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
